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Compound of Interest

Compound Name: 3-iodo-N-isopropylbenzamide

CAS No.: 333441-67-1

Cat. No.: B411052

Get Quote

Abstract
This technical guide provides a comprehensive analysis of 3-iodo-N-isopropylbenzamide
(CAS: 333441-67-1), a critical pharmacophore in the development of radiopharmaceuticals and

receptor-specific ligands. As a halogenated benzamide, this compound serves as a structural

prototype for Sigma-1 receptor (

R) ligands and melanin-targeted imaging agents. This document details its physicochemical
profile, validated synthetic protocols, and biological mechanisms, designed for researchers in
medicinal chemistry and drug development.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]
3-iodo-N-isopropylbenzamide is characterized by a lipophilic benzamide core substituted with

an iodine atom at the meta position. This halogen substitution is pivotal, serving as a steric

anchor for receptor binding or a site for radioisotopic exchange (e.g.,
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I,

I) in nuclear medicine.

Nomenclature & Identifiers
Identifier Value

IUPAC Name 3-iodo-N-(propan-2-yl)benzamide

Common Name 3-iodo-N-isopropylbenzamide

CAS Number 333441-67-1

Molecular Formula

C

H

INO

SMILES CC(C)NC(=O)C1=CC(=CC=C1)I

InChI Key HEMYUAPEXJWFCP-UHFFFAOYSA-N

Physicochemical Properties
The following data aggregates experimental and predicted values essential for formulation and

assay design.
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Property Value/Range Significance

Molecular Weight 289.11 g/mol
Small molecule, CNS

penetrant compliant.

Physical State Crystalline Solid
Stable at room temperature;

store desiccated.

LogP (Predicted) 2.9 – 3.2

Optimal lipophilicity for blood-

brain barrier (BBB)

penetration.

Topological PSA 29.1 Å²
Indicates high passive

membrane permeability.

H-Bond Donors 1
Amide hydrogen (critical for

receptor interaction).

H-Bond Acceptors 1 Carbonyl oxygen.

Solubility DMSO (>20 mg/mL), Ethanol

Poorly soluble in water;

requires co-solvent for

aqueous assays.

Synthesis & Manufacturing Protocol
The synthesis of 3-iodo-N-isopropylbenzamide follows a nucleophilic acyl substitution

pathway. The protocol below prioritizes yield and purity, utilizing an acid chloride intermediate

to ensure complete conversion of the sterically hindered isopropylamine.

Synthetic Route Visualization

3-Iodobenzoic Acid
(Starting Material)

3-Iodobenzoyl Chloride
(Reactive Intermediate)

 Reflux, 2h

SOCl2 / DMF (cat.)
(Activation) 3-iodo-N-isopropylbenzamide

(Final Product)

 DCM, 0°C to RT

Isopropylamine / Et3N
(Nucleophilic Attack)
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Figure 1: Two-step synthesis via acid chloride activation. The iodine moiety remains stable

under these mild acylation conditions.

Step-by-Step Protocol
Reagents:

3-Iodobenzoic acid (1.0 eq)

Thionyl chloride (SOCl

) (1.5 eq) or Oxalyl chloride (1.2 eq)

Isopropylamine (1.2 eq)

Triethylamine (Et

N) (2.0 eq)

Dichloromethane (DCM) (Anhydrous)

Dimethylformamide (DMF) (Catalytic)

Procedure:

Activation: In a flame-dried round-bottom flask under N

, dissolve 3-iodobenzoic acid in anhydrous DCM. Add catalytic DMF (2-3 drops).

Chlorination: Add SOCl

dropwise at 0°C. Allow the mixture to warm to room temperature (RT) and reflux for 2 hours
until gas evolution ceases.

Concentration: Evaporate the solvent and excess SOCl

under reduced pressure to yield crude 3-iodobenzoyl chloride (yellow oil/solid). Note: Do not
purify; use immediately.
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Coupling: Re-dissolve the acid chloride in anhydrous DCM. Cool to 0°C.

Amidation: Slowly add a mixture of isopropylamine and Et

N in DCM. The reaction is exothermic; maintain temperature <5°C during addition.

Work-up: Stir at RT for 4 hours. Quench with water. Wash the organic layer with 1M HCl (to

remove unreacted amine), saturated NaHCO

, and brine.

Purification: Dry over MgSO

, filter, and concentrate. Recrystallize from Ethanol/Hexane to obtain white crystals.

Validation Criteria:

1H NMR (CDCl

): Doublet at

1.25 (6H, -CH

), Multiplet at

4.2 (-CH-), Aromatic signals

7.1-8.1.

Purity: >98% by HPLC (254 nm).

Biological Mechanisms & Applications
3-iodo-N-isopropylbenzamide is not merely a structural curiosity; it is a functional probe for

two distinct biological targets: the Sigma-1 Receptor and Melanin.

Sigma-1 Receptor ( R) Ligand
Benzamides are a privileged scaffold for
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R binding. The receptor, located at the Mitochondria-Associated Membrane (MAM), acts as a
molecular chaperone regulating calcium signaling and cellular stress.

Mechanism: The basic nitrogen (amide) mimics the protonated amine pharmacophore

required for the anionic binding site (Asp126) of

R. The iodine atom provides a hydrophobic anchor, occupying the lipophilic pocket formed by
Val162 and Phe107.

Application: Used as a competitive ligand to displace radiotracers (e.g., [

H]Pentazocine) in binding assays or as a precursor for SPECT imaging agents.

Melanin Targeting (Melanoma Imaging)
Iodobenzamides exhibit high affinity for melanin, a pigment overexpressed in melanoma cells.

Mechanism: The planar aromatic ring facilitates

-

stacking with indole units in the melanin polymer. The lipophilic N-isopropyl group enhances
tumor penetration.

Utility: Radiolabels of this scaffold (e.g.,

I-BZA analogs) are used for the early detection of metastatic melanoma.

Mechanism of Action Diagram
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Figure 2: Dual targeting mechanism. The compound exhibits specific binding profiles for both

neuro-receptor modulation and oncological imaging.

Safety & Handling (MSDS Summary)
While specific toxicological data for this isomer may be limited, it should be handled with the

precautions standard for halogenated aromatic amides.

Hazard Class Statement Precaution

Acute Toxicity Harmful if swallowed (H302).
Do not eat, drink, or smoke

when using.

Skin/Eye Irritant
Causes skin (H315) and eye

(H319) irritation.[1]

Wear nitrile gloves and safety

goggles.

Respiratory
May cause respiratory irritation

(H335).[1]

Handle in a fume hood; avoid

dust generation.

Storage Light Sensitive. Store in amber vials at 2-8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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